3-benzylbenzoic Acid
CAS No.: 620-54-2
Cat. No.: VC7172729
Molecular Formula: C14H12O2
Molecular Weight: 212.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620-54-2 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.248 |
| IUPAC Name | 3-benzylbenzoic acid |
| Standard InChI | InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) |
| Standard InChI Key | WHUFYYNKCXXKSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3-Benzoylbenzoic acid consists of a benzoic acid backbone substituted at the third carbon with a benzoyl group (-). This configuration creates a conjugated system that influences its electronic absorption spectrum and reactivity. X-ray crystallography studies reveal a planar arrangement between the benzoyl and carboxylic acid groups, facilitating π-π stacking interactions in solid-state structures .
Thermodynamic and Spectroscopic Data
Critical physicochemical parameters include:
The compound’s UV-Vis spectrum shows strong absorption at () due to the conjugated aromatic system .
Synthetic Methodologies
Ionic Liquid-Catalyzed Acylation
The patent CN103896756A details an optimized synthesis using benzene and phthalic anhydride in the presence of chloroaluminate ionic liquids (e.g., [Emim]Cl-2.5AlCl):
Reaction Conditions:
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Molar ratio (benzene:ionic liquid:phthalic anhydride) = 3–20:1–4:1
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Temperature: 30–60°C
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Reaction time: 3–9 hours
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Yield: 91.2–93.4% after multi-stage extraction
Mechanistic Insight:
The ionic liquid acts as both catalyst and solvent, stabilizing the acylium ion intermediate () through charge-delocalized interactions. This dual role enhances reaction efficiency compared to traditional AlCl-mediated Friedel-Crafts acylations .
Biological Applications and Antimicrobial Activity
RNA Polymerase Inhibition
Structural analogs of 3-benzoylbenzoic acid demonstrate potent inhibition of bacterial RNA polymerase (RNAP) by mimicking σ factor binding domains. In Staphylococcus epidermidis, derivative 4b (bearing a nitro group at the benzoyl para position) achieves a minimum inhibitory concentration (MIC) of 0.5 μg/mL, equivalent to vancomycin’s efficacy .
Mode of Action:
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